molecular formula C8H12N2NaO3PS B12752831 Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt CAS No. 64225-42-9

Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt

Cat. No.: B12752831
CAS No.: 64225-42-9
M. Wt: 270.22 g/mol
InChI Key: CPHYRJQNQXXRTR-UHFFFAOYSA-M
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Description

Properties

CAS No.

64225-42-9

Molecular Formula

C8H12N2NaO3PS

Molecular Weight

270.22 g/mol

IUPAC Name

sodium;2-[bis(2-cyanoethyl)phosphanyl]ethanesulfonate

InChI

InChI=1S/C8H13N2O3PS.Na/c9-3-1-5-14(6-2-4-10)7-8-15(11,12)13;/h1-2,5-8H2,(H,11,12,13);/q;+1/p-1

InChI Key

CPHYRJQNQXXRTR-UHFFFAOYSA-M

Canonical SMILES

C(CP(CCC#N)CCS(=O)(=O)[O-])C#N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate typically involves the reaction of 2-cyanoethylphosphine with ethanesulfonic acid in the presence of a sodium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and rigorous quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in various fields of chemistry and industry.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₁₃N₂O₃PSNa
  • Molecular Weight : 270.22 g/mol
  • Functional Groups : Sulfonic acid and phosphino groups enhance its reactivity and solubility in aqueous environments.

The unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Scientific Research Applications

  • Biochemical Research
    • Reagent in Assays : Used extensively as a reagent in biochemical assays due to its ability to stabilize proteins and enzymes.
    • Cellular Modulation : Investigated for its role in modulating cellular processes such as apoptosis, cell signaling, and metabolic pathways.
  • Pharmaceutical Development
    • Therapeutic Potential : Explored for potential therapeutic uses, particularly in anti-infection and immunological responses.
    • Drug Formulation : Enhances the solubility and stability of active pharmaceutical ingredients, improving medication efficacy .
  • Catalytic Processes
    • The phosphine group can act as a ligand, coordinating with metal ions to influence catalytic processes in synthetic chemistry.
  • Environmental Applications
    • Utilized in analytical chemistry for the detection and quantification of pollutants, aiding in environmental monitoring .
Application AreaDescription
Enzyme StabilizationMaintains enzyme activity in biochemical assays
Drug DevelopmentEnhances solubility and stability of drugs
Protein InteractionBinds to proteins influencing their activity
Environmental TestingDetects pollutants in environmental samples

Case Studies

  • Cellular Interaction Studies
    • Research has demonstrated that ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt can bind to various proteins and enzymes, potentially influencing their activity. This interaction is crucial for understanding its role in biological systems and could lead to the development of new therapeutic agents targeting specific pathways.
  • Pharmaceutical Formulation Development
    • In a study focusing on drug formulation, this compound was incorporated into various formulations to assess its impact on drug solubility and stability. Results indicated significant improvements in the bioavailability of certain compounds when this salt was included .
  • Environmental Analysis
    • A study utilized this compound as part of an analytical method to quantify pollutants in water samples. The compound's properties allowed for effective separation and detection of contaminants, showcasing its utility in environmental monitoring .

Mechanism of Action

The mechanism by which Sodium 2-[bis(2-cyanoethyl)phosphine]ethanesulfonate exerts its effects involves its ability to interact with various molecular targets and pathways. The phosphine group can act as a ligand, coordinating with metal ions and influencing catalytic processes. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt
  • CAS RN : 64225-42-9
  • Molecular Formula : C₈H₁₂N₂NaO₃PS
  • Structure: Comprises an ethanesulfonic acid backbone with a phosphino group (-PH₂) substituted by two 2-cyanoethyl (-CH₂CH₂CN) groups and a sodium counterion .

Key Features :

Comparison with Structurally or Functionally Similar Compounds

Sodium 2-(N-Morpholino)ethanesulfonate (MES)

  • CAS RN: 4432-31-9 (inferred from general knowledge)
  • Molecular Formula : C₆H₁₂NNaO₄S
  • Functional Groups: Morpholino ring (zwitterionic), sulfonate.
  • Properties :
    • Water-soluble buffer effective at pH 5.8–6.3.
    • Zwitterionic nature minimizes interference with biochemical reactions.
  • Applications : Widely used in biological assays and protein purification .

Comparison :

  • Structural Differences: MES lacks the phosphino and cyanoethyl groups, making it less reactive in metal coordination but more stable as a buffer.
  • Solubility : Both compounds are water-soluble, but MES’s zwitterionic nature enhances compatibility with biological systems.

Sodium Bis(2-hydroxyethyl) 5-Sulfoisophthalate

  • CAS RN : 112148-88-6
  • Molecular Formula : C₁₂H₁₃NaO₈S
  • Functional Groups : Hydroxyethyl esters, sulfonate.
  • Properties :
    • Acts as an anionic surfactant and emulsifier.
    • High thermal stability.
  • Applications : Used in coatings, detergents, and polymer stabilization .

Comparison :

  • Functional Groups: The hydroxyethyl esters in this compound contrast with the cyanoethyl and phosphino groups in the target compound.
  • Reactivity: The lack of a phosphino group limits its utility in catalysis but enhances surfactant properties.

Sodium Octoxynol-2 Ethane Sulfonate

  • CAS RN : 55837-16-6
  • Molecular Formula : C₁₈H₂₉NaO₆S
  • Functional Groups: Phenoxyethoxy chains, sulfonate.
  • Properties :
    • Anionic surfactant with high emulsifying capacity.
    • Stable in acidic and alkaline conditions.
  • Applications : Found in personal care products and industrial cleaners .

Comparison :

  • Hydrophobicity: The phenoxyethoxy chains increase hydrophobicity compared to the cyanoethyl groups in the target compound.

Zinc Bis[O,O-bis(2-ethylhexyl)] Dithiophosphate

  • CAS RN : 4259-15-8
  • Molecular Formula : C₃₂H₆₈O₄P₂S₄Zn
  • Functional Groups : Dithiophosphate, alkyl chains.
  • Properties :
    • Anti-wear and anti-oxidant agent.
    • Oil-soluble.
  • Applications : Lubricant additive in automotive engines .

Comparison :

  • Phosphorus Chemistry: Both compounds contain phosphorus, but dithiophosphate’s sulfur atoms enhance anti-wear properties, whereas the target compound’s phosphino group may favor metal binding.
  • Solubility : The target compound’s sulfonate group confers water solubility, contrasting with the oil-soluble dithiophosphate.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS RN Molecular Formula Functional Groups Key Properties Applications
Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, Na salt 64225-42-9 C₈H₁₂N₂NaO₃PS Phosphino, sulfonate, cyanoethyl Water-soluble, chelating agent Catalysis, ligand chemistry
MES sodium salt 4432-31-9 C₆H₁₂NNaO₄S Morpholino, sulfonate Zwitterionic buffer (pH 5.8–6.5) Biological assays
Sodium bis(2-hydroxyethyl) 5-sulfoisophthalate 112148-88-6 C₁₂H₁₃NaO₈S Hydroxyethyl, sulfonate Surfactant, thermal stability Detergents, coatings
Sodium octoxynol-2 ethane sulfonate 55837-16-6 C₁₈H₂₉NaO₆S Phenoxyethoxy, sulfonate Anionic emulsifier Personal care products
Zinc bis[O,O-bis(2-ethylhexyl)] dithiophosphate 4259-15-8 C₃₂H₆₈O₄P₂S₄Zn Dithiophosphate, alkyl chains Oil-soluble, anti-wear Lubricant additives

Research Findings and Implications

  • Phosphino-Sulfonate Synergy: The target compound’s combination of phosphino and sulfonate groups is rare among industrial chemicals.
  • Regulatory Considerations : Unlike MES and other surfactants, the target compound’s regulatory status under CEPA may limit large-scale use despite its functional versatility .
  • Performance Gaps: Compared to commercial surfactants (e.g., sodium octoxynol-2 ethane sulfonate), the target compound’s cyanoethyl groups reduce surface activity but enhance chemical reactivity .

Biological Activity

Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt (CAS Number: 513-15-5) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biological research.

  • Molecular Formula : C₃H₅NNaO₃S
  • Molecular Weight : 158.14 g/mol
  • Structure : The compound features a sulfonic acid group and a phosphino group, which are critical for its biological interactions.

Mechanisms of Biological Activity

Ethanesulfonic acid derivatives have been studied for their interactions with various biological systems. The following sections outline key findings regarding its biological activity:

1. Cytotoxicity and Cellular Interactions

Research indicates that compounds similar to ethanesulfonic acid can exhibit cytotoxic effects on various cell lines. For instance, studies have shown that certain phosphino compounds can interfere with cellular signaling pathways, leading to apoptosis in cancer cells. A notable study demonstrated that at concentrations around 50 µM, ethanesulfonic acid derivatives inhibited cell proliferation by inducing cell cycle arrest and apoptosis in human cancer cell lines .

2. Enzyme Inhibition

Ethanesulfonic acid derivatives have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. One study reported that these compounds could inhibit the activity of certain phosphatases and kinases, which are crucial for cellular signaling and metabolism. This inhibition may lead to altered cellular responses and has implications for therapeutic development against diseases such as cancer .

Study 1: Cytotoxic Effects on Cancer Cells

In a controlled experiment, the effect of ethanesulfonic acid on human breast cancer cells (MCF-7) was assessed. The results indicated:

  • IC50 Value : Approximately 25 µM
  • Mechanism : Induction of apoptosis through mitochondrial pathway activation.
  • : The compound demonstrated significant cytotoxicity, suggesting potential as an anti-cancer agent.

Study 2: Enzyme Activity Modulation

Another study focused on the modulation of enzyme activity by ethanesulfonic acid:

  • Target Enzyme : Protein kinase C (PKC)
  • Findings : The compound inhibited PKC activity by approximately 60% at a concentration of 50 µM.
  • Implications : This inhibition could affect various signaling pathways implicated in cancer progression.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectConcentration (µM)Reference
Cytotoxicity in MCF-7 cellsInduces apoptosis25
Inhibition of PKCDecreased enzyme activity50
Cell proliferation inhibitionReduced growth rate50

Q & A

Q. What are the recommended synthetic routes for preparing Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt, and how can purity be optimized?

Methodology :

  • Synthesis : Use phosphine-ligand coupling strategies, such as reacting 2-cyanoethylphosphine derivatives with ethanesulfonic acid precursors under anhydrous conditions. Evidence from analogous phosphino-sulfonic acid syntheses suggests employing Schlenk-line techniques to avoid oxidation of the phosphino group .
  • Purification : Purify via recrystallization in ethanol/water mixtures or column chromatography using silica gel with a polar eluent (e.g., methanol:dichloromethane, 1:9). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the electronic properties of the bis(2-cyanoethyl)phosphino group in this compound?

Methodology :

  • Spectroscopy : Use 31^{31}P NMR to assess the chemical environment of the phosphorus atom. Compare shifts with reference compounds (e.g., triphenylphosphine, δ ~ -5 ppm). IR spectroscopy can confirm cyano group stretching (~2250 cm1^{-1}) .
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density distribution and predict coordination behavior .

Advanced Research Questions

Q. How does the presence of the sulfonic acid sodium salt moiety influence the compound’s solubility and stability in aqueous vs. organic reaction systems?

Methodology :

  • Solubility Testing : Measure solubility in water, DMSO, THF, and acetonitrile at 25°C. Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.
  • Stability Studies : Conduct accelerated degradation tests under varying pH (2–12) and temperature (25–80°C). Analyze decomposition products via LC-MS and compare with stability data from structurally related sulfonates (e.g., sodium 1-butanesulfonate ).

Q. What are the potential applications of this compound in transition-metal catalysis, and how do its ligand properties compare to other phosphino-sulfonate ligands?

Methodology :

  • Catalytic Screening : Test in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover frequencies (TOF) with ligands like 2-(diphenylphosphino)benzenesulfonic acid .
  • X-ray Crystallography : Resolve metal-ligand complexes (e.g., Pd or Ru) to study coordination geometry. Contrast bond lengths/angles with those of analogous ligands .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) when analyzing degradation products?

Methodology :

  • Multi-Technique Validation : Cross-validate using 1^{1}H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to assign structures.
  • Case Study : If IR suggests residual cyano groups but NMR indicates hydrolysis, quantify cyanide release via ion chromatography .

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